Product packaging for 2-Fluoro-N-(2-vinylbenzyl)aniline(Cat. No.:)

2-Fluoro-N-(2-vinylbenzyl)aniline

Cat. No.: B14135172
M. Wt: 227.28 g/mol
InChI Key: MMGISJYJANPBRG-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are foundational building blocks in the field of organic chemistry. wikipedia.org They serve as versatile starting materials for the synthesis of a wide array of more complex molecules. Their importance stems from the reactivity of the amino group and the aromatic ring, which can undergo various chemical transformations. wikipedia.org

Aniline derivatives are crucial in the industrial production of dyes, pigments, and polymers. wikipedia.org For instance, the production of indigo (B80030) dye, used for blue jeans, relies on aniline as a precursor. wikipedia.org In the realm of fine chemical synthesis, they are indispensable for creating pharmaceuticals, agrochemicals, and other specialty chemicals. aosc.in The ability to introduce a wide range of substituents onto the aniline ring allows for the fine-tuning of the molecule's physical and chemical properties. wikipedia.org

Modern synthetic methodologies, such as catalytic cross-coupling reactions, have further expanded the utility of aniline derivatives. organic-chemistry.org Techniques like the Buchwald-Hartwig amination and Ullmann condensation enable the formation of carbon-nitrogen bonds, facilitating the synthesis of complex N-aryl compounds from aryl halides and amines. wikipedia.orgorganic-chemistry.org Furthermore, electrophilic substitution reactions on the aromatic ring of aniline derivatives are highly facile due to the electron-donating nature of the amino group, which activates the ortho and para positions. wikipedia.org This high reactivity makes them key intermediates in the construction of polysubstituted aromatic systems. acs.org

Influence of Fluorine Substitution on Aromatic System Reactivity and Selectivity

The introduction of a fluorine atom onto an aromatic ring, as seen in 2-fluoroaniline (B146934), profoundly alters the electronic properties and reactivity of the molecule. nih.govacs.org Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect. This effect generally deactivates the ring towards electrophilic aromatic substitution. researchgate.net

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance, a +R effect. This resonance effect is weaker than the inductive effect but still plays a crucial role in directing incoming electrophiles, primarily to the para position. researchgate.net The interplay between these opposing electronic effects leads to unique reactivity patterns. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can act as a good leaving group, and its presence can accelerate the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com The rate of SNAr reactions is often faster for isomers where the electron-withdrawing group is ortho or para to the leaving group. masterorganicchemistry.com

Strategic Incorporation of Vinylbenzyl Moieties for Functional Material Design

The vinylbenzyl group is a valuable component in the design of functional materials, particularly polymers. This moiety contains a vinyl group (-CH=CH₂) attached to a benzyl (B1604629) group (a benzene (B151609) ring with a methylene (B1212753) group, -CH₂-). The vinyl group is readily polymerizable through various mechanisms, including free radical polymerization, making it an excellent monomer for creating a wide range of polymers.

The incorporation of vinylbenzyl moieties into a molecule like 2-Fluoro-N-(2-vinylbenzyl)aniline provides a reactive handle for polymerization or for grafting onto existing polymer chains. This allows for the creation of polymers with specific functionalities. For example, hypercrosslinking of polymers containing vinylbenzyl chloride, a related compound, can lead to materials with high specific surface areas and a hierarchical pore structure, which is beneficial for applications in catalysis and separation science. mdpi.com

Furthermore, the benzyl group can be functionalized to introduce other chemical groups, adding another layer of versatility. The ability to create polymers with tailored properties by selecting appropriate comonomers and controlling the polymerization process makes vinylbenzyl-containing compounds highly sought after in materials science. google.com These materials can be designed to have specific thermal, mechanical, or chemical properties for a variety of applications. mdpi.comgoogle.com

Compound Data

Below are tables detailing the properties of the core chemical structures that constitute this compound.

Table 1: Properties of 2-Fluoroaniline

Property Value Reference
CAS Number 348-54-9 sigmaaldrich.com
Molecular Formula C₆H₆FN guidechem.com
Molecular Weight 111.12 g/mol sigmaaldrich.com
Appearance Clear colorless to brown liquid guidechem.com
Boiling Point 171-173 °C sigmaaldrich.com
Melting Point -29 °C sigmaaldrich.com
Density 1.15 g/cm³ at 20 °C sigmaaldrich.com

Table 2: Properties of Related N-Substituted Fluoroanilines

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reference
2-Fluoro-N-methylaniline C₇H₈FN 125.14 nih.gov
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 179.11 sigmaaldrich.com
2-Fluoro-N-(2-methoxybenzyl)aniline hydrochloride C₁₄H₁₅ClFNO Not specified bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14FN B14135172 2-Fluoro-N-(2-vinylbenzyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

N-[(2-ethenylphenyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C15H14FN/c1-2-12-7-3-4-8-13(12)11-17-15-10-6-5-9-14(15)16/h2-10,17H,1,11H2

InChI Key

MMGISJYJANPBRG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CNC2=CC=CC=C2F

Origin of Product

United States

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectra of 2-Fluoro-N-(2-vinylbenzyl)aniline. This includes chemical shifts, coupling constants, and assignments necessary for the elucidation of its chemical structure.

Proton (¹H) NMR for Connectivities and Chemical Shifts

Specific proton chemical shifts and coupling constants for this compound are not documented in the available literature.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Information regarding the ¹³C NMR spectrum, which is crucial for determining the carbon skeleton of the molecule, is not available.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Probing

Details of the ¹⁹F NMR spectrum, which would provide insights into the electronic environment of the fluorine atom, have not been reported.

Vibrational Spectroscopy

No FT-IR or Raman spectroscopic data for this compound have been found in the searched literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The characteristic infrared absorption frequencies corresponding to the functional groups present in this compound are not available.

Raman Spectroscopy for Molecular Vibrational Modes

Information on the Raman scattering peaks, which would complement the FT-IR data and provide further details on the molecular vibrational modes, could not be located.

Due to the absence of any empirical data for "this compound," the following data tables remain unpopulated.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not availableData not available

Table 5: Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not availableData not available

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound. High-resolution techniques are particularly crucial for the unambiguous identification of new molecules.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and precision. azolifesciences.commeasurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a compound's exact mass. bioanalysis-zone.com This high resolving power is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.comthermofisher.com

For this compound, the molecular formula is C₁₅H₁₄FN. The theoretical monoisotopic mass can be calculated with high precision based on the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N).

Theoretical Exact Mass Calculation:

Carbon (C): 15 x 12.000000 = 180.000000 Da

Hydrogen (H): 14 x 1.007825 = 14.10955 Da

Fluorine (F): 1 x 18.998403 = 18.998403 Da

Nitrogen (N): 1 x 14.003074 = 14.003074 Da

Total Monoisotopic Mass: 227.111027 Da

An experimental HRMS analysis of a pure sample of this compound is expected to yield a molecular ion peak [M+H]⁺ (in positive ion mode) that corresponds closely to this theoretical value, thereby confirming its elemental composition.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₄FN
Theoretical Monoisotopic Mass227.1110 Da
Expected [M+H]⁺ Ion228.1188 Da

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions.

For N-substituted anilines and benzylamines, a common and dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the primary fragmentation pathways are predicted to involve cleavage of the benzylic C-N bond and bonds within the vinylbenzyl moiety.

Predicted Fragmentation Pathways:

Benzylic Cleavage: The most probable fragmentation is the cleavage of the bond between the nitrogen and the benzylic carbon. This would result in the formation of a stable vinylbenzyl cation (m/z 117) and a 2-fluoroaniline (B146934) radical, or a 2-fluoroanilinium cation (m/z 111) and a vinylbenzyl radical.

Loss of a Hydrogen Atom: Loss of a hydrogen atom from the molecular ion to form the [M-1]⁺ ion is also a common feature in the mass spectra of anilines.

Fragmentation of the Fluoroaniline (B8554772) Ring: The fluorophenyl group can undergo fragmentation, potentially losing HCN, which is a characteristic fragmentation for aniline (B41778) and its derivatives. nih.gov

Analysis of these fragmentation patterns allows for a piece-by-piece confirmation of the compound's proposed structure.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonDescription
227[C₁₅H₁₄FN]⁺Molecular Ion
117[C₉H₉]⁺Vinylbenzyl cation
111[C₆H₅FN]⁺2-Fluoroanilinium ion

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. researchgate.netresearchgate.net The absorption of UV or visible radiation corresponds to the excitation of outer electrons from a ground state to a higher energy excited state. researchgate.net

The structure of this compound contains several chromophores—the fluoro-substituted aniline ring and the vinylbenzyl group—which are expected to give rise to characteristic absorption bands. The electronic transitions are primarily of two types: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with double bonds and aromatic systems, such as the benzene (B151609) rings and the vinyl group in the target molecule. These transitions are generally high in intensity.

n → π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have significantly lower intensity. researchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the substituted aniline and styrene (B11656) chromophores. The aniline moiety typically exhibits absorption bands related to π → π* transitions of the benzene ring, which are influenced by the amino and fluoro substituents. The vinylbenzyl group, a conjugated system, will also contribute significantly to the π → π* absorption.

Table 3: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsAssociated Molecular MoietyExpected Wavelength Region
π → ππ bonding to π antibondingAniline Ring, Benzyl (B1604629) Ring, Vinyl Group200-400 nm
n → πn non-bonding to π antibondingNitrogen lone pair>300 nm (typically weak)

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

While experimental X-ray diffraction data for this compound are not publicly available, analysis of a structurally related compound, N-benzylaniline, provides insight into the type of information that can be obtained. researchgate.netnih.gov In the crystal structure of N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry. researchgate.net The aromatic rings are oriented almost perpendicular to each other, with the planes intersecting at angles of approximately 80-81°. researchgate.net

An XRD analysis of this compound would similarly reveal:

Molecular Conformation: The precise spatial orientation of the 2-fluoroaniline and 2-vinylbenzyl groups relative to each other.

Bond Parameters: Exact measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions, which govern the material's bulk properties.

Such data would be invaluable for computational modeling and for understanding the structure-property relationships of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro N 2 Vinylbenzyl Aniline

Reactivity of the Aniline (B41778) Nitrogen Center

The reactivity of the nitrogen atom in 2-Fluoro-N-(2-vinylbenzyl)aniline is primarily dictated by its nucleophilic character, which is influenced by the electronic effects of the substituents on the aniline ring.

Amine-Based Derivatization and Condensation Reactions

The secondary amine functionality is expected to undergo a variety of derivatization and condensation reactions. For instance, N-alkylation of anilines with alcohols, such as benzyl (B1604629) alcohol, can be achieved using iron-catalyzed reactions. researchgate.net These reactions are crucial for the synthesis of more complex amine structures.

Condensation reactions with carbonyl compounds are also a key feature of aniline chemistry. For example, aniline derivatives react with cinnamaldehyde (B126680) to form Schiff bases. nih.gov These reactions are often catalyzed by acids or bases and result in the formation of a carbon-nitrogen double bond (imine). The reaction of this compound with various aldehydes and ketones would be expected to yield the corresponding imine derivatives.

Palladium-catalyzed cross-coupling reactions are another important class of reactions for aniline derivatives. For instance, the intramolecular cyclization of 2-Chloro-N-(2-vinyl)aniline derivatives can be controlled by the choice of palladium ligand to produce a variety of heterocyclic compounds, including carbazoles, indoles, dibenzazepines, and acridines. nih.gov This suggests that this compound could serve as a precursor for various heterocyclic structures through similar catalytic processes.

Impact of Ortho-Fluorine Substitution on Nitrogen Nucleophilicity

The presence of a fluorine atom at the ortho position of the aniline ring significantly impacts the nucleophilicity of the nitrogen atom. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.comreddit.com This effect reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted aniline.

The decreased nucleophilicity can affect the rates of reactions involving nucleophilic attack by the nitrogen. For example, in nucleophilic aromatic substitution reactions, the rate-determining step is often the formation of the bond between the nucleophile and the aromatic ring. stackexchange.com The electron-withdrawing nature of the fluorine would likely slow down reactions where the aniline nitrogen acts as a nucleophile.

However, the fluorine atom can also participate in hydrogen bonding. Studies on halogen-substituted anilines have shown that fluorine can act as a hydrogen bond acceptor. researchgate.net This property could influence the intermolecular interactions and the solid-state packing of this compound and its derivatives.

Reactivity of the Vinyl Moiety

The vinyl group attached to the benzyl ring is a versatile functional group that can participate in a wide range of reactions, including polymerization, cycloaddition, and hydrofunctionalization.

Polymerization Studies (e.g., Radical, Anionic, Coordination Polymerization)

The vinylbenzyl group is known to undergo polymerization through various mechanisms. Vinylbenzyl chloride (VBC), a closely related monomer, can be polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization. beilstein-journals.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

Anionic polymerization is another viable method for monomers like 4-vinylbenzyl piperidine, which is structurally similar to the vinylbenzyl portion of the target molecule. rsc.org Living anionic polymerization can produce polymers with predictable molecular weights and narrow polydispersities. rsc.org

Furthermore, aniline derivatives themselves can be polymerized. New aniline derivatives have been synthesized and polymerized to create materials with applications as sensors. nih.govnih.gov The resulting polyanilines are often soluble in organic solvents and can be processed into films. nih.govnih.gov While the direct copolymerization of a vinyl monomer and aniline can be challenging due to incompatible reaction conditions, researchgate.net the presence of both functionalities in this compound opens up possibilities for creating novel polymer architectures.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. While specific examples involving N-(2-vinylbenzyl)aniline derivatives in Diels-Alder reactions are not prevalent in the searched literature, the general reactivity of styrenic systems suggests this possibility. The electronic nature of the dienophile influences the rate and regioselectivity of the Diels-Alder reaction. The substituents on the aniline ring could electronically tune the reactivity of the vinyl group.

Hydrofunctionalization and Electrophilic Addition Reactions

The vinyl group readily undergoes hydrofunctionalization reactions, where a hydrogen atom and a functional group are added across the double bond. A broad range of hydrofunctionalization reactions of styrene (B11656) derivatives have been developed using iron-catalyzed hydromagnesiation. nih.govacs.org This method allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Photoredox catalysis has also been employed for the hydrofunctionalization of styrenes. thieme-connect.com For instance, a decatungstate complex can catalyze the hydroalkylation and hydrosilylation of styrenes. thieme-connect.com Another example is the electrocatalytic transfer hydrogenation of styrene using an iridium complex and water as the hydrogen source. chemrxiv.org

Electrophilic addition is another characteristic reaction of the vinyl group. The reaction proceeds through the formation of a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the electrophile adds to the carbon atom with the most hydrogen atoms.

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom on the aniline ring significantly influences its reactivity. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. However, it can also donate electron density through resonance. These competing effects dictate the ring's susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS):

The amino group (-NHR) is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate. byjus.com Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it is also ortho, para-directing because of resonance effects. quora.com

In this compound, the directing effects of the amino and fluoro groups are synergistic. The amino group is the more potent activator, and thus, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the amino group. The position para to the amino group (and meta to the fluoro group) is the most likely site for substitution due to reduced steric hindrance. byjus.com For example, bromination of 2-fluoroaniline (B146934) is known to yield 4-bromo-2-fluoroaniline (B1266173) in high yields. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent Predicted Major Product
Br₂/FeBr₃ 4-Bromo-2-fluoro-N-(2-vinylbenzyl)aniline
HNO₃/H₂SO₄ 4-Nitro-2-fluoro-N-(2-vinylbenzyl)aniline

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings generally resist nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.org While the fluorine atom does make the ring more electron-poor, SNAr reactions typically require activation by strongly deactivating groups like nitro groups positioned ortho or para to the leaving group. masterorganicchemistry.com The fluorine atom in 2-fluoroaniline can be displaced by nucleophiles, but this usually requires forcing conditions or the presence of additional activating groups. vt.eduossila.com Therefore, the fluoro-substituted ring of this compound is not expected to be highly reactive towards SNAr unless further activated. However, the C-F bond is a potential site for functionalization under specific catalytic conditions. nih.govnih.gov

Direct C-H functionalization has emerged as a powerful tool in organic synthesis. For fluoroarenes, palladium-catalyzed C-H arylation has been shown to be an effective method for forming new carbon-carbon bonds. beilstein-journals.org In the context of this compound, the aniline nitrogen can act as a directing group for C-H activation at the ortho position. This could lead to intramolecular cyclization or intermolecular coupling reactions, depending on the reaction conditions and the coupling partner. Transition metal-catalyzed C-H amination is another possibility for forming N-heterocycles. researchgate.net

Mechanistic Pathways of Key Transformations

The presence of both a nucleophilic amino group and an electrophilic vinyl group within the same molecule sets the stage for a variety of intramolecular cyclization reactions, which are often the most significant transformations for this class of compounds.

The vinyl group can participate in radical-initiated cyclization reactions. For instance, treatment with a radical initiator could lead to the formation of a radical intermediate that cyclizes onto the aniline ring. Such cascade reactions, often involving sequential bond formations, can rapidly build complex polycyclic structures. rsc.org The cyclization of N-(2-alkynyl)anilines, a related substrate class, can proceed through arylselenyl radical-mediated pathways to form quinolines. researchgate.net A similar mechanism could be envisioned for this compound, likely proceeding via a 6-endo or 5-exo cyclization pathway. researchgate.netrsc.org

Transition metals, particularly palladium, rhodium, and copper, are known to catalyze the intramolecular hydroamination of alkenes. researchgate.netnih.govacs.org For this compound, a plausible pathway involves the coordination of the metal to the vinyl group, followed by nucleophilic attack of the aniline nitrogen. This can lead to the formation of a six-membered ring, yielding a tetrahydroquinoline derivative. organic-chemistry.org The synthesis of various heterocycles, including carbazoles and dibenzazepines, has been achieved through palladium-ligand controlled cyclization of similar N-(2-vinyl)aniline derivatives. nih.gov Copper-catalyzed enantioselective cyclization of 2-vinylbenzyl alcohols has also been reported, suggesting that similar transformations could be applied to the corresponding anilines. nih.gov

Table 2: Potential Catalytic Systems for Intramolecular Cyclization

Catalyst System Potential Product
Pd(OAc)₂/Ligand Tetrahydroquinoline derivative
[Rh(COD)Cl]₂/Ligand Tetrahydroquinoline derivative
Cu(OTf)₂ Tetrahydroquinoline derivative

In the cyclization reactions of this compound, both regioselectivity and stereoselectivity are critical considerations.

Regioselectivity: The intramolecular cyclization can, in principle, proceed via different pathways, such as 6-endo-trig to form a six-membered ring (tetrahydroquinoline) or a 5-exo-trig to form a five-membered ring (indoline derivative). The relative stability of the transition states for these pathways, which can be influenced by the catalyst and reaction conditions, determines the regiochemical outcome. For N-alkenylanilines, the formation of six-membered rings is often favored. nih.govnih.gov

Stereoselectivity: If the cyclization creates a new stereocenter, controlling the enantioselectivity is a key challenge. The use of chiral ligands on the metal catalyst is a common strategy to induce asymmetry. acs.orgacs.orgresearchgate.net For example, chiral phosphoric acids have been used as catalysts for the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org The electronic nature of the fluorine substituent can also influence the stereochemical course of the reaction by altering the electron density and conformation of the substrate in the transition state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost.

Geometric Optimization and Conformational Analysis

A crucial first step in the computational study of any molecule is to determine its most stable three-dimensional structure. Geometric optimization calculations using DFT would identify the minimum energy conformation of 2-Fluoro-N-(2-vinylbenzyl)aniline. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

For a flexible molecule like this compound, with several rotatable bonds, a comprehensive conformational analysis is necessary. This would involve rotating the key dihedral angles, such as the C-N bond between the aniline (B41778) and benzyl (B1604629) groups and the C-C bond of the vinyl group, to map out the potential energy surface. The results would reveal the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature.

Table 1: Predicted Optimized Geometric Parameters for the Lowest Energy Conformer of this compound (Illustrative)

ParameterPredicted Value
C-N Bond Length (Aniline-Benzyl)1.40 Å
C-F Bond Length1.36 Å
C=C Bond Length (Vinyl)1.34 Å
C-N-C Bond Angle125°
Dihedral Angle (Aniline Ring - Benzyl Ring)75°

Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules, as specific DFT calculations for this compound are not publicly available.

Electronic Structure and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

DFT calculations can accurately determine the energies and shapes of the HOMO and LUMO for this compound. The HOMO is expected to be localized primarily on the electron-rich aniline ring, indicating its nucleophilic character. The LUMO, conversely, would likely be distributed across the vinylbenzyl portion, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: This data is illustrative, based on general trends for substituted anilines and vinylbenzenes. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as electrophilic aromatic substitution on the aniline or benzyl ring, or addition reactions at the vinyl group.

By mapping the potential energy surface of a proposed reaction, DFT calculations can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Frequency calculations on the transition state structure are performed to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions.

For this compound, an MD simulation would reveal how the molecule flexes and changes its shape at a given temperature. This is particularly important for understanding its behavior in solution, where interactions with solvent molecules can influence its conformation. By analyzing the trajectory of an MD simulation, one can identify the most populated conformations and the transitions between them, providing a more complete picture of the molecule's flexibility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. rsc.orgnih.gov These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. This allows for the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, N-H bends, and ring deformations. sphinxsai.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Aniline)Stretch3450
C=C (Vinyl)Stretch1640
C-FStretch1250
Aromatic C-HStretch3050

Note: These are representative frequencies and would be refined by specific calculations for the target molecule.

Analysis of Substituent Effects on Reactivity and Selectivity

The presence of the fluorine atom and the vinylbenzyl group as substituents on the aniline core significantly influences its electronic properties and reactivity. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while also having a weak electron-donating resonance effect. researchgate.net The vinylbenzyl group's electronic influence would depend on the interplay between the aromatic ring and the vinyl substituent.

Computational studies can systematically investigate these substituent effects. By comparing the calculated properties of this compound with those of unsubstituted aniline and other substituted derivatives, one can quantify the impact of each group on properties like:

Acidity/Basicity: The pKa of the aniline nitrogen can be predicted, indicating how the substituents affect its basicity.

Reactivity in Electrophilic Aromatic Substitution: The activation or deactivation of the aniline ring towards electrophilic attack can be assessed by analyzing the calculated charge distribution and frontier orbitals. The directing effect (ortho, meta, para) of the N-vinylbenzyl group can also be determined.

Reaction Energetics: The influence of the substituents on the activation energies and reaction energies of various transformations can be calculated, providing insights into how they affect both the kinetics and thermodynamics of reactions.

Rational Design Principles for Novel Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, bioisosteric replacements, and pharmacophore modeling. While specific experimental data on this compound is not extensively available in public literature, we can extrapolate from studies on analogous structures, such as other fluoroaniline (B8554772) and benzylamine (B48309) derivatives. The primary goal is to modify the parent compound to enhance desired properties—such as binding affinity to a biological target, solubility, or metabolic stability—while minimizing undesirable effects.

Structure-Activity Relationship (SAR) Insights from Analogous Systems

SAR studies on related aniline and quinoline (B57606) derivatives have demonstrated that the nature and position of substituents on the aromatic rings are crucial for their biological activity. For instance, in a series of substituted benzylthioquinolinium iodides, the substitution pattern on the phenyl ring significantly influenced their antifungal potency. nih.gov It was observed that electron-withdrawing groups like fluoro, chloro, and trifluoromethyl at various positions could modulate activity, with the para-position often showing the highest potency for certain substituents. nih.gov

These findings suggest that modifications to both the 2-fluoroaniline (B146934) and the 2-vinylbenzyl moieties of this compound are likely to have a profound impact on its properties. For example, the position of the fluorine atom on the aniline ring is known to affect the molecule's electronic properties and conformation due to inductive and mesomeric effects. umanitoba.ca Computational studies on 2-fluoroaniline have shown that the fluorine substituent influences the geometry of the amine group through weak non-covalent interactions. umanitoba.ca

Hypothetical Design Strategies for Novel Derivatives

Based on general principles of rational drug design, several strategies could be employed to create novel derivatives of this compound. These strategies often involve computational tools to predict the outcomes of chemical modifications.

Modification of the Fluoroaniline Ring: The fluorine atom could be moved to the meta or para positions to alter the electronic profile and potential hydrogen bonding interactions. Additionally, introducing other substituents on the aniline ring could further modulate activity. The choice of substituent would depend on the desired outcome, with lipophilic groups potentially enhancing membrane permeability and polar groups improving aqueous solubility.

Modification of the Vinylbenzyl Moiety: The vinyl group is a reactive handle that can be modified through various chemical reactions. For instance, it could be reduced to an ethyl group, epoxidized, or used in cycloaddition reactions to create more complex structures. The position of the vinyl group could also be shifted to the meta or para positions of the benzyl ring.

Pharmacophore Modeling and Virtual Screening: If a set of biologically active analogs of this compound were identified, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. Such a model could then be used to screen large virtual libraries of compounds to identify new potential derivatives.

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be performed. This computational technique predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. By docking proposed derivatives into the target's binding site, researchers can prioritize the synthesis of compounds that are predicted to have the strongest interactions. Studies on other fluoroaniline derivatives have successfully used molecular docking to predict binding affinities and guide the synthesis of potent inhibitors. nih.gov

Illustrative Data for Rational Design

The following tables provide hypothetical examples of how computational chemistry could be used to guide the design of novel derivatives of this compound. The data is based on general principles and findings from studies on related compounds.

Table 1: Predicted Physicochemical Properties of Hypothetical Derivatives

Derivative NameModificationPredicted LogPPredicted Aqueous Solubility (mg/L)
2-Fluoro-N-(2-ethylbenzyl)anilineReduction of vinyl group4.815
4-Fluoro-N-(2-vinylbenzyl)anilineIsomeric change of fluorine4.525
2-Fluoro-N-(2-vinylbenzyl)-4-methylanilineAddition of methyl group5.110
N-(2-vinylbenzyl)anilineRemoval of fluorine4.230

Table 2: Hypothetical Molecular Docking Scores against a Kinase Target

Derivative NameModificationPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compoundParent Compound-7.5Pi-stacking with Phe, H-bond with Asp
2-Chloro-N-(2-vinylbenzyl)anilineFluoro to Chloro-7.8Enhanced hydrophobic interaction
2-Fluoro-N-(2-formylbenzyl)anilineVinyl to Formyl-8.2Additional H-bond with Lys
2-Fluoro-N-(2-vinylbenzyl)benzamideAmine to Amide-6.9Altered binding mode

These tables illustrate how computational predictions can provide valuable guidance for the rational design of new chemical entities based on the this compound scaffold. The synthesis and experimental evaluation of these designed compounds would then be necessary to validate the computational predictions and further refine the SAR models.

Advanced Research Applications and Derivatization Strategies

Synthesis of Functional Polymer Architectures

The presence of both a polymerizable vinyl group and an aniline (B41778) moiety suggests that 2-Fluoro-N-(2-vinylbenzyl)aniline is a promising monomer for the creation of functional polymers with unique electronic and material properties.

Development of Conductive Polymers with Tunable Properties

Conductive polymers, often referred to as "synthetic metals," have garnered significant interest due to their wide range of applications in electronics, sensors, and energy storage. researchgate.net Polyaniline and its derivatives are among the most studied classes of conductive polymers. nih.gov The synthesis of these materials typically involves the oxidative polymerization of aniline monomers in an acidic medium. nih.gov

The incorporation of a fluorine atom onto the aniline ring of this compound can significantly influence the properties of the resulting polymer. Fluorine's high electronegativity can affect the electronic bandgap and the polymer's stability. While specific studies on the polymerization of this compound are not extensively documented, the principles of polyaniline synthesis can be extrapolated. The vinyl group offers a distinct polymerization pathway, potentially leading to polymers with a different connectivity and morphology compared to traditional polyanilines.

Table 1: Potential Polymerization Methods and Their Implications

Polymerization MethodInitiator/CatalystPotential Polymer Characteristics
Oxidative Polymerization(NH₄)₂S₂O₈, FeCl₃Forms a polyaniline-type backbone with pendant vinylbenzyl groups. The conductivity can be tuned by doping with acids.
Free Radical PolymerizationAIBN, Benzoyl PeroxidePolymerization occurs primarily through the vinyl group, leading to a polystyrene-like backbone with fluoroaniline (B8554772) side chains.
ElectropolymerizationApplied PotentialAllows for the direct deposition of a thin polymer film onto an electrode surface, offering control over thickness and morphology. bue.edu.eg

The resulting polymers from this compound could exhibit a combination of properties derived from both the polyaniline and polystyrene backbones, leading to materials with tunable conductivity, solubility, and processability.

Creation of Specialty Polymeric Materials for Academic Exploration

Beyond conductive polymers, this compound can be utilized to create specialty polymers for fundamental research. The unique combination of functional groups allows for post-polymerization modification, opening avenues for the development of materials with tailored properties. For instance, the aniline nitrogen can be further functionalized, and the aromatic rings can undergo various electrophilic substitution reactions. These modifications can alter the polymer's solubility, thermal stability, and interaction with other molecules, making them interesting candidates for applications in membranes, sensors, or as catalyst supports.

Scaffold for Complex Heterocyclic Systems

The structure of this compound is pre-organized for intramolecular cyclization reactions, providing a powerful platform for the synthesis of valuable nitrogen-containing heterocycles like indoles and quinolines. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science. jptcp.comnih.govbohrium.com

Intramolecular Cyclization Pathways to Indoles, Quinolines, and Related Frameworks

The vinyl group and the aniline nitrogen are strategically positioned to undergo intramolecular cyclization. Depending on the reaction conditions and catalysts employed, different heterocyclic frameworks can be accessed.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazones. nih.gov While not a direct cyclization of this compound itself, derivatives of this compound could be readily converted to the necessary precursors. More direct methods involve the palladium-catalyzed cyclization of N-vinylanilines. organic-chemistry.org In the case of this compound, a palladium catalyst could facilitate an intramolecular Heck-type reaction, where the N-H bond adds across the vinyl group, followed by aromatization to form a substituted indole.

Quinoline (B57606) Synthesis: Quinolines can be synthesized through various methods, including the Doebner-von Miller reaction and the Conrad-Limpach synthesis. jptcp.com For this compound, an acid-catalyzed intramolecular Friedel-Crafts-type reaction presents a plausible pathway to quinoline derivatives. Protonation of the vinyl group would generate a benzylic carbocation, which could then be attacked by the electron-rich aniline ring to form a six-membered ring, leading to a tetrahydroquinoline intermediate. Subsequent oxidation would yield the aromatic quinoline. The presence of the fluorine atom could influence the regioselectivity of the cyclization.

Recent advances have highlighted the utility of 2-vinylanilines in the synthesis of various heterocycles. researchgate.net These reactions often proceed through metal-catalyzed or metal-free pathways, offering a range of conditions to control the outcome of the cyclization. researchgate.net

Table 2: Potential Cyclization Reactions of this compound

Reaction TypeCatalyst/ReagentProduct
Intramolecular Heck ReactionPd(OAc)₂, PPh₃Substituted Indole
Acid-Catalyzed CyclizationH₂SO₄, PPASubstituted Tetrahydroquinoline/Quinoline
Oxidative CyclizationI₂/DMSOSubstituted Indole

Precursor in Ligand Design for Catalysis

The design of effective ligands is crucial for the development of highly selective and active transition metal catalysts. The structure of this compound offers multiple coordination sites, making it an interesting candidate for the synthesis of novel chelating ligands.

Exploration as Chelating Ligands for Transition Metal Catalysts

The aniline nitrogen and the vinyl group can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. Furthermore, the arene rings can also participate in metal coordination. This multidentate coordination can impart specific steric and electronic properties to the metal center, influencing its catalytic activity.

By modifying the basic structure of this compound, a diverse library of ligands can be generated. For example, phosphine (B1218219) groups could be introduced onto the aniline ring to create N,P-ligands, which are highly effective in a variety of catalytic transformations. The vinyl group can also be hydroformylated or subjected to other addition reactions to introduce additional donor atoms.

The resulting metal complexes could find applications in a range of catalytic reactions, including cross-coupling reactions, hydrogenation, and polymerization. The fluorine substituent can be used to fine-tune the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Building Block for Molecular Probes and Advanced Chemical Tools

The unique combination of a nucleophilic amine, a polymerizable/reactive vinyl group, and an electron-withdrawing fluorine atom on the aniline ring makes This compound a molecule of interest for the synthesis of complex chemical architectures. These features could theoretically be exploited to construct sophisticated molecular probes and other advanced chemical tools for research applications.

Potential Derivatization Pathways for Probe Development:

Amine Functionalization: The secondary amine serves as a prime site for modification. It can be acylated, alkylated, or used in condensation reactions to attach fluorophores, quenchers, or specific binding moieties. For instance, coupling with a fluorophore could yield a fluorescent probe, while attachment to a known pharmacophore could create a targeted chemical tool for biological studies.

Vinyl Group Transformation: The vinyl group offers a reactive handle for a variety of chemical transformations. It can undergo polymerization, click chemistry reactions (such as thiol-ene reactions), or be a precursor for creating more complex side chains through Heck, Suzuki, or other cross-coupling reactions. This versatility allows for the incorporation of the molecule into larger systems or onto surfaces.

Aromatic Ring Modification: The fluorine atom on the aniline ring can influence the electronic properties of the molecule, potentially modulating the fluorescence of an attached dye or the binding affinity of the molecule to a target. While direct substitution of the fluorine is challenging, its presence affects the regioselectivity of further electrophilic aromatic substitution reactions.

Hypothetical Applications in Probe Design:

Theoretically, derivatives of This compound could be designed for various applications. For example, by attaching a suitable chelating agent to the amine and a fluorophore to the vinyl group via a linker, a fluorescent sensor for metal ions could be conceived. The fluorine atom might fine-tune the sensor's selectivity and photophysical properties.

While a comprehensive body of research on This compound for these specific applications is yet to be established, the fundamental reactivity of its constituent parts provides a strong basis for its potential as a valuable scaffold in the development of novel molecular probes and chemical tools. Further investigation into the synthetic accessibility and derivatization of this compound is warranted to unlock its full potential in advanced chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.